molecular formula C15H22N2O2 B13892014 (-)-Mepindolol CAS No. 26328-12-1

(-)-Mepindolol

Cat. No.: B13892014
CAS No.: 26328-12-1
M. Wt: 262.35 g/mol
InChI Key: NXWGWUVGUSFQJC-LBPRGKRZSA-N
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Description

(-)-Mepindolol: is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular diseases such as hypertension and angina pectoris. The compound is characterized by its ability to block the action of endogenous catecholamines, particularly norepinephrine and epinephrine, on beta-adrenergic receptors, which are part of the sympathetic nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Mepindolol typically involves the reaction of an appropriate indole derivative with a suitable epoxide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the opening of the epoxide ring and subsequent formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: (-)-Mepindolol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Chemistry: In chemistry, (-)-Mepindolol is used as a reference compound in the study of beta-adrenergic receptor interactions. It serves as a model for understanding the structure-activity relationships of beta-blockers.

Biology: In biological research, this compound is utilized to investigate the physiological and pharmacological effects of beta-adrenergic receptor blockade. It helps in elucidating the role of these receptors in various biological processes.

Medicine: Medically, this compound is employed in the treatment of cardiovascular conditions. It is particularly effective in managing hypertension and angina pectoris by reducing heart rate and myocardial oxygen demand.

Industry: In the pharmaceutical industry, this compound is a key ingredient in the formulation of beta-blocker medications. Its production and quality control are critical for ensuring the efficacy and safety of these drugs.

Mechanism of Action

Molecular Targets and Pathways: (-)-Mepindolol exerts its effects by competitively binding to beta-adrenergic receptors, thereby inhibiting the action of endogenous catecholamines like norepinephrine and epinephrine. This blockade results in decreased heart rate, reduced myocardial contractility, and lowered blood pressure. The primary molecular targets are the beta-1 and beta-2 adrenergic receptors, which are part of the G protein-coupled receptor family.

Comparison with Similar Compounds

    Propranolol: Another non-selective beta-blocker used for similar cardiovascular conditions.

    Atenolol: A selective beta-1 blocker with fewer side effects on the respiratory system.

    Metoprolol: A selective beta-1 blocker commonly used in the treatment of hypertension and heart failure.

Uniqueness: (-)-Mepindolol is unique in its specific binding affinity and pharmacokinetic properties, which contribute to its efficacy and safety profile. Unlike some other beta-blockers, it has a balanced effect on both beta-1 and beta-2 receptors, making it suitable for a broader range of therapeutic applications.

Properties

CAS No.

26328-12-1

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

(2S)-1-[(2-methyl-1H-indol-4-yl)oxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C15H22N2O2/c1-10(2)16-8-12(18)9-19-15-6-4-5-14-13(15)7-11(3)17-14/h4-7,10,12,16-18H,8-9H2,1-3H3/t12-/m0/s1

InChI Key

NXWGWUVGUSFQJC-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC2=C(N1)C=CC=C2OC[C@H](CNC(C)C)O

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O

Origin of Product

United States

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